

Application Notes: Staining of Connective Tissue with Acidic Green Dyes

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Compound of Interest

Compound Name: C.I. Acid green 27

Cat. No.: B12381585

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Introduction

The selective visualization of connective tissue, particularly collagen fibers, is a cornerstone of histological analysis in both research and clinical settings. Trichrome staining methods are paramount for this purpose, employing a multi-dye process to differentiate cellular and extracellular components. While a variety of acidic dyes are utilized in these protocols, this document focuses on the application of green dyes for staining collagen.

It is important to note that a review of scientific literature and supplier protocols indicates that **C.I. Acid Green 27** is not a commonly documented or validated dye for connective tissue staining in established histological methods like Masson's Trichrome or Gomori's One-Step Trichrome. The prevalent green dyes used for vibrant and reliable collagen staining are Light Green SF Yellowish (C.I. 42095 / Acid Green 5) and Fast Green FCF (C.I. 42053).

Therefore, these application notes provide detailed protocols and quantitative data for the use of Light Green SF Yellowish in the well-established Masson's Trichrome staining technique. This information can serve as a validated reference for staining connective tissue and may provide a basis for researchers interested in exploring the potential of alternative acid dyes.

Data Presentation: Light Green SF Yellowish Solutions for Collagen Staining

The concentration of Light Green SF Yellowish in staining solutions can vary between different formulations of the Masson's Trichrome method. The following table summarizes various reported concentrations, providing a comparative overview for laboratory use.

Parameter	Formulation 1[1]	Formulation 2[2]	Formulation 3[3]
Dye Name	Light Green	Light Green SF Yellowish	Light Green SF Yellowish
Dye Concentration (w/v)	2%	2%	0.2%
Solvent	2.5% Acetic Acid Solution	Distilled Water	Distilled/Demineralized Water
Acid Component	2.5% Glacial Acetic Acid	2% Glacial Acetic Acid	0.2% Glacial Acetic Acid
Primary Application	Masson's Trichrome	Trichrome Stain	Gomori & Masson Trichrome

Experimental Protocol: Masson's Trichrome Stain for Connective Tissue

This protocol is a comprehensive method for the differential staining of collagen (green), muscle and cytoplasm (red), and nuclei (black) in formalin-fixed, paraffin-embedded tissue sections.

I. Required Reagents

- Bouin's Solution (Optional, but recommended for mordanting)
- Weigert's Iron Hematoxylin (Prepare fresh by mixing equal parts of Solution A and Solution B)
 - Solution A: Ferric Chloride, Acidified
 - Solution B: Hematoxylin 1% in 95% Ethanol

- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphomolybdic-Phosphotungstic Acid Solution
 - Can be prepared separately or as a combined reagent.
- Light Green SF Yellowish Solution (e.g., 2% w/v in distilled water with 2% glacial acetic acid) [\[2\]](#)
- 1% Acetic Acid Solution
- Ethanol (95% and 100%)
- Xylene (or a suitable substitute)
- Resinous Mounting Medium

II. Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 3 minutes each.
 - Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips in each. [\[4\]](#)
 - Wash well in running tap water, then rinse in distilled water.
- Mordanting (for Formalin-Fixed Tissue):
 - Place slides in pre-heated Bouin's Solution at 56-60°C for 1 hour, or overnight at room temperature. This step enhances stain quality but may be skipped if the tissue was originally fixed in Bouin's.
 - Allow slides to cool, then wash in running tap water for 5-10 minutes until the yellow color is completely removed.
- Nuclear Staining:
 - Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

- Wash in running tap water for 10 minutes.
- Rinse in distilled water.
- Cytoplasmic and Muscle Staining:
 - Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
 - Rinse in distilled water.
- Differentiation:
 - Immerse in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers. Do not rinse after this step.
- Collagen Staining:
 - Transfer sections directly into the Light Green SF Yellowish solution and stain for 5-10 minutes.
- Final Differentiation and Dehydration:
 - Rinse briefly in 1% Acetic Acid solution for 1-3 minutes.
 - Dehydrate rapidly through 95% and 100% ethanol.
 - Clear in two to three changes of xylene.
 - Mount with a resinous mounting medium.

III. Expected Results

- Collagen: Green
- Muscle Fibers, Cytoplasm, Keratin: Red
- Nuclei: Black

Visualized Experimental Workflow

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graph LR
    A[Start: Paraffin Sections] --> B[Deparaffinize & Rinse]
    B --> C[Mount on Slide]
    C --> D((Wash Running Water))
    D --> E[Nuclear Stain: Weigert's Hematoxylin (10 min)]
    E --> F((Wash Running Water))
    F --> G[Plasma Stain: Borst's Alcian-Acid Fuchsin (10-15 min)]
    G --> H((Rinse Distilled Water))
    H --> I[Differentiate: Phosphomolybdic-Phosphotungstic Acid (10-15 min)]
    I -- No Rinse --> J[Collagen Stain: Light Green Solution (1-3 min)]
    J --> K[Differentiate: 1% Acetic Acid (1-3 min)]
    K --> L[Dehydrate & Clear]
    L --> M[Mount]
    M --> N[Sealed Slide]
  
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The flowchart illustrates the tissue processing protocol for electron microscopy. It begins with 'Start: Paraffin Sections', followed by 'Deparaffinize & Rinse', and 'Mount on Slide'. The process then involves 'Wash Running Water', 'Nuclear Stain: Weigert's Hematoxylin (10 min)', 'Wash Running Water', 'Plasma Stain: Borst's Alcian-Acid Fuchsin (10-15 min)', 'Rinse Distilled Water', 'Differentiate: Phosphomolybdic-Phosphotungstic Acid (10-15 min)', 'No Rinse', 'Collagen Stain: Light Green Solution (1-3 min)', 'Differentiate: 1% Acetic Acid (1-3 min)', 'Dehydrate & Clear', 'Mount', and finally 'Sealed Slide'.

Tech Support

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

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